An In-depth Technical Guide to the Physicochemical Properties and 3D Conformation of 6-Oxaspiro[2.5]octan-1-amine
An In-depth Technical Guide to the Physicochemical Properties and 3D Conformation of 6-Oxaspiro[2.5]octan-1-amine
This guide provides a comprehensive technical overview of the physicochemical properties and three-dimensional (3D) conformation of the novel spirocyclic compound, 6-Oxaspiro[2.5]octan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with actionable protocols and theoretical insights to facilitate the integration of this promising scaffold into medicinal chemistry programs.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage by enabling exploration of chemical space beyond the confines of traditional flat, aromatic structures.[1] This structural rigidity and novelty can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties, ultimately contributing to the development of safer and more effective therapeutics. 6-Oxaspiro[2.5]octan-1-amine, with its unique fusion of a cyclopropane and a tetrahydropyran ring, represents an intriguing building block for the synthesis of novel chemical entities. A thorough understanding of its fundamental properties is paramount for its successful application.
Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-amine
A precise understanding of a molecule's physicochemical properties is the bedrock of rational drug design, influencing everything from its solubility and permeability to its target engagement and pharmacokinetic profile. While experimental data for 6-Oxaspiro[2.5]octan-1-amine is not extensively published, this section outlines its known properties and provides established protocols for determining key parameters.
Table 1: Summary of Known and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol (free base) | [2] |
| 163.65 g/mol (HCl salt) | [3] | |
| Physical Form | White solid or powder (HCl salt) | |
| Predicted XlogP | -0.1 | [2] |
| Storage Conditions | 2-8°C (HCl salt) |
Key Physicochemical Parameters for Drug Discovery
pKa (Acid Dissociation Constant): The pKa of the primary amine in 6-Oxaspiro[2.5]octan-1-amine is a critical determinant of its ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and potential for ionic interactions with its biological target.
logP (Octanol-Water Partition Coefficient): The logarithm of the partition coefficient, logP, is a measure of a compound's lipophilicity. It provides a valuable indication of its ability to cross cell membranes and its potential for off-target hydrophobic interactions.[4][5]
Solubility: Aqueous solubility is a prerequisite for absorption and distribution. The spirocyclic nature of 6-Oxaspiro[2.5]octan-1-amine may influence its crystal lattice energy and, consequently, its solubility.
Experimental Protocols for Physicochemical Property Determination
In the absence of published experimental data, the following established protocols are recommended for the precise determination of the pKa and logP of 6-Oxaspiro[2.5]octan-1-amine.
Protocol 1: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[6][7][8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 6-Oxaspiro[2.5]octan-1-amine hydrochloride in deionized water or a co-solvent system if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized.
Causality Behind Experimental Choices:
-
Strong Base Titrant: Ensures a sharp inflection point for accurate determination of the equivalence point.
-
Constant Temperature: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.
Protocol 2: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[6][8]
Methodology:
-
System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Partitioning: Dissolve a known amount of 6-Oxaspiro[2.5]octan-1-amine in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4]
Causality Behind Experimental Choices:
-
Pre-saturated Solvents: Prevents volume changes during the experiment that could affect the concentration measurements.
-
Vigorous Shaking and Equilibration Time: Ensures that the system reaches thermodynamic equilibrium for an accurate determination of the partition coefficient.
3D Conformation of 6-Oxaspiro[2.5]octan-1-amine
The 3D conformation of a molecule is intimately linked to its biological activity, as it dictates the spatial arrangement of functional groups and their ability to interact with a target binding site. While a definitive experimental structure of 6-Oxaspiro[2.5]octan-1-amine has not been reported, we can infer its likely conformational features and propose methods for its elucidation.
Conformational Analysis: Theoretical Considerations
The spirocyclic nature of 6-Oxaspiro[2.5]octan-1-amine imposes significant conformational constraints. The cyclopropane ring is inherently rigid and planar. The tetrahydropyran ring, however, can adopt several conformations, with the chair form being the most stable for simple six-membered rings. The spiro fusion will influence the preferred chair conformation and the orientation of the amine-bearing cyclopropyl group (axial vs. equatorial).
Experimental Approaches to 3D Conformation Determination
1. X-ray Crystallography: Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's 3D structure in the solid state.[9][10] This technique can precisely define bond lengths, bond angles, and the overall conformation of the spirocyclic system.[11][12][13]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for 3D structure determination by X-ray crystallography.
2. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the 3D structure and dynamics of molecules in solution.[14][15] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which can be used to define the relative stereochemistry and preferred conformation.[16]
Computational Chemistry: A Predictive Approach
In the absence of experimental data, computational modeling can provide valuable insights into the 3D conformation and physicochemical properties of 6-Oxaspiro[2.5]octan-1-amine.[17]
Proposed Computational Workflow
Caption: A computational workflow for conformational analysis and property prediction.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space to identify low-energy conformers.
-
Geometry Optimization: High-level quantum mechanical calculations (e.g., Density Functional Theory) to refine the geometry of the identified conformers.[18]
-
Energy Calculation: Calculation of the relative energies of the conformers to determine the most stable structure.
-
Property Prediction: Use of the optimized 3D structure to predict physicochemical properties such as pKa and logP using established algorithms.[5][19]
Conclusion
6-Oxaspiro[2.5]octan-1-amine is a promising scaffold for medicinal chemistry, offering a unique three-dimensional architecture. While a complete experimental characterization is yet to be published, this guide provides a comprehensive framework for its investigation. By employing the detailed experimental protocols for determining its key physicochemical properties and utilizing advanced spectroscopic and computational methods for conformational analysis, researchers can unlock the full potential of this novel building block in the pursuit of innovative therapeutics.
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